![molecular formula C₂₇H₂₀ClNO₂ B1141150 (3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one CAS No. 1100617-38-6](/img/structure/B1141150.png)
(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , due to its complex structure, is related to various fields of organic chemistry, including the synthesis of heterocyclic compounds, molecular structure analysis, and the exploration of its chemical and physical properties. This compound is part of a broader class of chemicals that are synthesized for research into their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of benzoxepin derivatives, including structures similar to the compound of interest, often involves the reaction of corresponding amino alcohols with carbonyl compounds (like COCl2) in the presence of basic agents such as Na2CO3 (Fontanella & Mariani, 1975). Another method includes palladium-catalyzed cyclization-alkoxycarbonylation of ethynylaniline derivatives, demonstrating the versatility of synthetic approaches to construct complex quinoline and benzoxepin structures (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of benzoxepin derivatives showcases a variety of configurations and conformational dynamics. Studies often involve X-ray diffraction and NMR spectroscopy to elucidate these structures, providing insights into their stability, reactivity, and potential interactions with biological molecules or other chemical agents. For instance, the conformational and configurational disorder in related compounds highlights the complex nature of these molecules (Cuervo et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of benzoxepin and quinoline derivatives is influenced by their functional groups and molecular structure. These compounds participate in a range of reactions, including nucleophilic substitutions, cyclization, and oxidation-reduction reactions. For example, the synthesis of quinolin-8-ols from specific ketone oximes through cyclization demonstrates the reactive versatility of these compounds (Uchiyama et al., 1998).
Aplicaciones Científicas De Investigación
Synthetic Utilities and Biological Applications
Synthetic Approaches for Heterocyclic Compounds : The review by Ibrahim (2011) discusses the synthesis methods of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from the condensation of o-phenylenediamines with electrophilic reagents. These compounds have found widespread application in medicinal chemistry due to their significant biological activities (Ibrahim, 2011).
Anticancer and Antimicrobial Properties : Kawase et al. (2000) summarize experiments investigating the structure-activity relationships of 3-benzazepines, revealing their cytotoxicity to human leukemia cells and their potential as MDR reversal agents. This indicates a potential use in designing cancer treatments and addressing multidrug resistance (Kawase, Saito, & Motohashi, 2000).
Quinazoline-4(3H)-ones in Medicinal Chemistry : The review highlights quinazoline as a critical heterocyclic compound with various biological activities. Quinazoline derivatives have been used in the synthesis of new medicinal agents, indicating the chemical's potential for developing new therapies (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Optoelectronic Materials from Quinazolines and Pyrimidines : Research on the synthesis and application of quinazoline derivatives for electronic devices suggests the potential of these compounds beyond medicinal applications, highlighting their versatility and wide-ranging utility (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Corrosion Inhibitors : Verma, Quraishi, and Ebenso (2020) review the use of quinoline derivatives as anticorrosive materials. This application showcases the compound's role in industrial settings, emphasizing its multifaceted utility (Verma, Quraishi, & Ebenso, 2020).
Propiedades
IUPAC Name |
(3S)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-4,5-dihydro-3H-2-benzoxepin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClNO2/c28-22-12-9-20-10-14-23(29-25(20)17-22)13-8-18-4-3-6-21(16-18)26-15-11-19-5-1-2-7-24(19)27(30)31-26/h1-10,12-14,16-17,26H,11,15H2/b13-8+/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARHRYVEXSEWAF-FQKQOIFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)OC1C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2C(=O)O[C@@H]1C3=CC=CC(=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


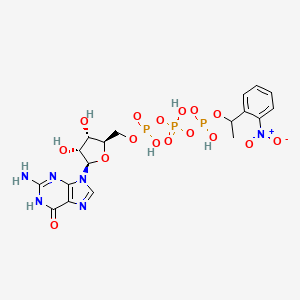
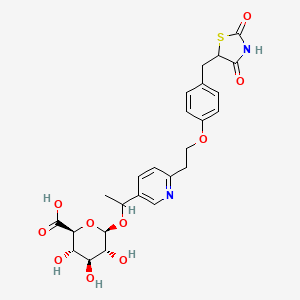
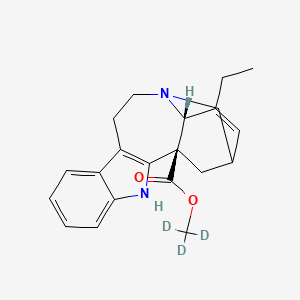
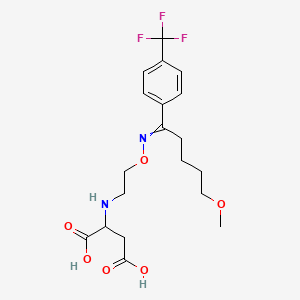
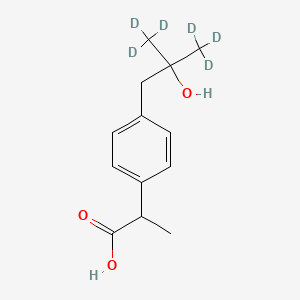
![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)

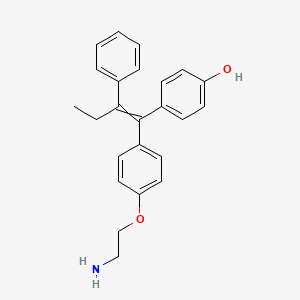
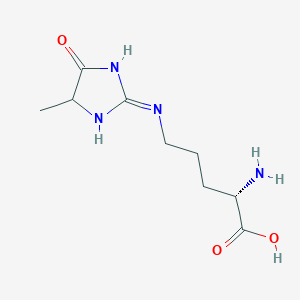
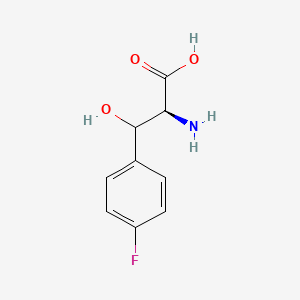
![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)